1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide
Description
Properties
Molecular Formula |
C20H21F3N6O |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H21F3N6O/c21-20(22,23)18-27-15-6-1-2-7-16(15)29(18)12-10-24-17(30)14-5-3-11-28(13-14)19-25-8-4-9-26-19/h1-2,4,6-9,14H,3,5,10-13H2,(H,24,30) |
InChI Key |
FFGRNHOJLHGDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the benzimidazole derivative, which is then coupled with a pyrimidine derivative under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analog 1: 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
Key Differences :
- Core Modifications : Replaces the pyrimidinyl group with a chloro-substituted benzodiazol-2-one ring.
- Substituents : Features a 4-iodophenyl carboxamide instead of the benzimidazolylethyl chain.
Table 1: Structural Comparison
Structural Analog 2: 1-(6-Chloro-3-pyridazinyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-piperidinecarboxamide
Key Differences :
- Heterocycle Replacement : Pyridazinyl (a diazine ring with adjacent nitrogen atoms) substitutes the pyrimidinyl group.
- Substituent Variation : The benzimidazolylethyl chain is replaced with a 1-methylpyrrolylmethyl group.
- Functional Impact : Pyridazine’s electron-deficient nature may alter binding kinetics, while the pyrrole’s planar structure could reduce steric hindrance in hydrophobic pockets. The absence of –CF₃ may decrease metabolic stability compared to the target compound .
Table 2: Pharmacophoric Comparison
Structural Analog 3: N-{1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl}[1,1'-biphenyl]-4-carboxamide
Key Differences :
- Core Modifications : Replaces the pyrimidinyl group with a biphenylcarboxamide.
- Substituent Variation : An indol-3-yl ethyl chain substitutes the benzimidazolylethyl group.
Structural Analog 4: 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-N-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)piperidine-3-carboxamide
Key Differences :
- Core Modifications : Incorporates a sulfonyl group and a pyrazole ring instead of benzimidazole.
- Substituent Similarity : Retains the –CF₃ group but positions it on a benzyl moiety.
Key Research Findings and Trends
Role of –CF₃ : The trifluoromethyl group in the target compound and Analog 4 enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS targets.
Heterocycle Impact : Pyrimidine (target) and pyridazine (Analog 2) exhibit distinct electronic profiles, influencing target selectivity. Pyrimidine’s meta-nitrogen arrangement is preferred in ATP-binding kinase pockets.
Linker Flexibility : Ethyl spacers (target compound) balance rigidity and flexibility, whereas sulfonyl groups (Analog 4) may restrict conformational mobility.
Biological Activity
1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide is a synthetic compound belonging to a class of benzimidazole derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, a benzimidazole moiety, and a piperidine carboxamide. Its molecular formula is CHFNO, with a molecular weight of approximately 375.38 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways. Research indicates that it may selectively inhibit phosphoinositide 3-kinase (PI3K), particularly the delta isoform (PI3Kδ), which plays a crucial role in various cellular processes including proliferation, survival, and metabolism.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | IC (nM) | Selectivity Ratio (PI3Kα/δ) |
|---|---|---|
| Compound A | 18 | 79 |
| Compound B | 52 | 1415 |
| This compound | TBD | TBD |
Anticancer Activity
Studies have shown that derivatives similar to this compound exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating IC values below 100 nM in some cases .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects. Compounds that inhibit PI3Kδ have been associated with reduced neuroinflammation and improved outcomes in models of neurodegenerative diseases .
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of various benzimidazole derivatives on human breast cancer cell lines (MCF-7). The tested compound demonstrated an IC value of approximately 30 nM, significantly inhibiting cell proliferation compared to control groups .
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential use in treating neurodegenerative disorders .
Q & A
Basic Question: What are the primary synthetic strategies for preparing 1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step protocols, including:
- Coupling Reactions : Reacting pyrimidine derivatives with benzimidazole-containing intermediates under nucleophilic substitution or amide bond formation conditions. For example, controlled activation of carboxylic acids (e.g., using EDCI/HOBt) facilitates coupling with amines .
- Solvent Optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for enhancing reaction rates and yields .
- Catalysts and Bases : Triethylamine or K₂CO₃ is often used to deprotonate intermediates, while palladium catalysts may assist in cross-coupling steps .
- Temperature Control : Reactions are conducted at 60–100°C to balance kinetics and thermal stability of intermediates .
Basic Question: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent connectivity and regiochemistry, with DMSO-d₆ as a common solvent. For example, aromatic proton signals in benzimidazole (~7.4–8.6 ppm) and pyrimidine (~8.6–9.2 ppm) regions confirm scaffold assembly .
- Mass Spectrometry (MS) : High-resolution ESI-MS or LC-MS validates molecular weight and detects impurities. A molecular ion peak at m/z ~450–500 (exact mass depends on isotopic distribution) is typical .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for biological assays .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms can alter IC₅₀ values. Validate using standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls .
- Compound Stability : Degradation under storage (e.g., moisture-sensitive trifluoromethyl groups) may reduce potency. Use lyophilized aliquots and monitor stability via LC-MS .
- Off-Target Effects : Screen against related targets (e.g., kinase panels) to rule out nonspecific binding. Computational docking (AutoDock Vina) can prioritize high-specificity analogs .
Advanced Question: What computational approaches are used to predict structure-activity relationships (SAR) for analogs of this compound?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using PDB structures (e.g., 4HX3 for benzimidazole-binding sites). Focus on hydrogen bonding (pyrimidine N1) and hydrophobic interactions (trifluoromethyl group) .
- QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and topological torsion. Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to identify critical residue interactions (e.g., Lys101 in ATP-binding pockets) .
Advanced Question: How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?
Answer:
- Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at piperidine C3) .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify metabolizing enzymes. IC₅₀ values <1 µM suggest significant CYP liability .
- Stable Isotope Tracing : Synthesize ¹³C-labeled analogs to track metabolic fate via isotopic patterns in MS .
Advanced Question: What strategies mitigate synthetic challenges related to the trifluoromethyl-benzimidazole moiety?
Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during benzimidazole ring formation .
- Fluorophilic Catalysts : Employ Cu(I)/phenanthroline systems to enhance trifluoromethyl group incorporation via radical pathways .
- Purification : Silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC removes residual trifluoromethyl byproducts .
Advanced Question: How do structural modifications (e.g., pyrimidine vs. pyridine substitution) impact target selectivity?
Answer:
- Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms enhance hydrogen bonding to kinase hinge regions (e.g., EGFR T790M), while pyridine analogs show reduced affinity (ΔΔG ~2 kcal/mol) .
- Benzimidazole Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility. Balance via LogP optimization (target 2–3) .
- Piperidine Conformation : Chair-conformation piperidine derivatives exhibit better membrane permeability (PAMPA assay) than boat forms .
Advanced Question: What experimental controls are essential when assessing this compound’s off-target effects in kinase inhibition assays?
Answer:
- Positive/Negative Controls : Include staurosporine (pan-kinase inhibitor) and DMSO vehicle to normalize data .
- ATP Concentration : Use physiological ATP levels (1 mM) to avoid artificial inhibition .
- Counter-Screens : Test against non-kinase targets (e.g., GPCRs) to confirm selectivity .
Advanced Question: How can researchers address low aqueous solubility during in vivo studies?
Answer:
- Formulation : Use co-solvents (e.g., 10% Cremophor EL) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .
- Prodrug Design : Introduce phosphate esters at the piperidine carboxamide, which hydrolyze in vivo to the active form .
- Nanoformulations : Encapsulate in PEGylated liposomes (size ~100 nm) for sustained release .
Advanced Question: What are the best practices for reconciling computational predictions with experimental bioactivity data?
Answer:
- Docking Validation : Compare predicted binding poses with X-ray crystallography data (if available). RMSD <2 Å indicates reliable models .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., gatekeeper residues) to refine SAR .
- Data Integration : Use KNIME or Pipeline Pilot to align docking scores (Glide SP) with experimental IC₅₀ values, prioritizing compounds with <10 nM predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
